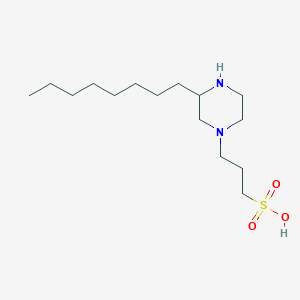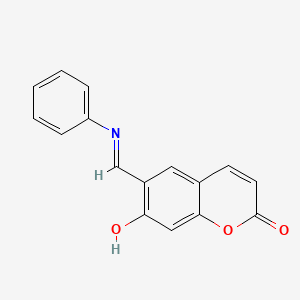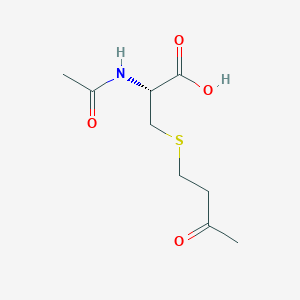![molecular formula C19H16N6O2S B14367184 9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine CAS No. 94305-11-0](/img/structure/B14367184.png)
9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a benzyl group, a nitrophenyl group, and a purine base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.
Introduction of the Nitrophenyl Group: The nitrophenyl group is added via an electrophilic aromatic substitution reaction.
Formation of the Purine Base: The purine base is synthesized through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include benzyl chloride, nitrophenyl sulfone, and purine derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group may play a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Benzyl-9H-purin-6-amine: Similar structure but lacks the nitrophenyl group.
6-Benzylaminopurine: A simpler compound with only a benzyl group attached to the purine base.
Uniqueness
9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine is unique due to the presence of both benzyl and nitrophenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
94305-11-0 |
|---|---|
Formule moléculaire |
C19H16N6O2S |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
9-benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine |
InChI |
InChI=1S/C19H16N6O2S/c20-19-22-17-16(21-12-24(17)10-13-6-2-1-3-7-13)18(23-19)28-11-14-8-4-5-9-15(14)25(26)27/h1-9,12H,10-11H2,(H2,20,22,23) |
Clé InChI |
AMIPVQPVVMSVTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3SCC4=CC=CC=C4[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Z)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-ylideneamino]urea](/img/structure/B14367106.png)
![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)

![Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14367146.png)
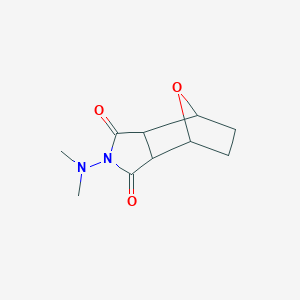
![Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate](/img/structure/B14367155.png)
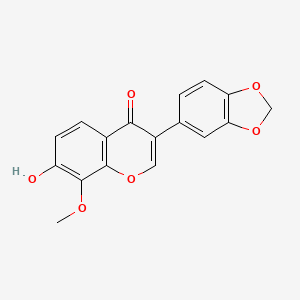
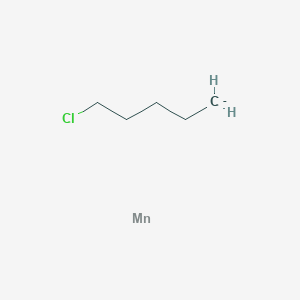
![3-[bis[3-[2-(methylamino)ethylamino]-3-oxopropyl]amino]-N-[2-(methylamino)ethyl]propanamide](/img/structure/B14367176.png)
![1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14367191.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)
